Magnesium bromide etherate
Description
Magnesium bromide etherate (MgBr₂·OEt₂) is a coordination complex where magnesium bromide (MgBr₂) is solvated by two diethyl ether (OEt₂) molecules. This compound is widely utilized as a Lewis acid catalyst in organic synthesis, offering mild and selective reactivity . Key applications include:
- Deprotection of p-Methoxybenzyl (PMB) Ethers: The MgBr₂·OEt₂-Me₂S system enables chemo-selective removal of PMB groups under gentle conditions .
- Diels-Alder Reactions: It catalyzes cycloadditions of homochiral 2-sulfinylmaleates with cyclopentadiene, enhancing stereochemical control .
- Aldol Reactions: Achieves high diastereoselectivity (d.r. >20:1) and yields (91%) in macrolide antibiotic synthesis .
- Ene-Reactions: Promotes cyclization of α,β-unsaturated lactones to functionalized carbocycles .
Properties
Molecular Formula |
C4H10Br2MgO |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
magnesium;ethoxyethane;dibromide |
InChI |
InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
JGZKUKYUQJUUNE-UHFFFAOYSA-L |
Canonical SMILES |
CCOCC.[Mg+2].[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Experimental Protocol:
-
Reactants :
-
Magnesium turnings (99.5% purity, 36 mmol, 0.88 g)
-
1,2-Dibromoethane (36 mmol, 6.76 g)
-
Anhydrous diethyl ether (80 mL)
-
-
Procedure :
-
Magnesium turnings are suspended in ether under nitrogen.
-
1,2-Dibromoethane is added dropwise to initiate the reaction, which becomes self-sustaining due to exothermicity.
-
The mixture is refluxed for 2–16 hours until magnesium is fully consumed.
-
The resultant grayish-white solid is filtered and dried under vacuum.
-
-
Key Parameters :
Comparative Data:
| Source | Reactants | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Wiley | Mg, BrCH₂CH₂Br | Anhydrous Et₂O | Reflux, 2–16 h | High |
| Akwaboah | Mg, BrCH₂CH₂Br | Et₂O | Heating, 16 h | 100%* |
| Ereztech | Mg, BrCH₂CH₂Br | Et₂O | Reflux | 99% |
*Reported as theoretical yield.
Grignard Reagent Decomposition Pathways
Magnesium bromide etherate can form indirectly via Schlenk equilibria in Grignard reagent solutions. For example, ethylmagnesium bromide (EtMgBr) in ether equilibrates with MgBr₂·OEt₂ and diethylmagnesium:
Isolation Method:
-
Precipitation with 1,4-Dioxane :
-
Adding 1,4-dioxane to EtMgBr solutions precipitates MgBr₂·OEt₂ as a polymeric complex.
-
The remaining solution contains Et₂Mg, which is separated via distillation.
-
-
Thermodynamic Analysis :
Large-Scale Industrial Synthesis
Patent CN1699373A outlines a risk-mitigated approach for bulk production:
Protocol:
-
Catalytic Initiation :
-
A small quantity of pre-formed MgBr₂·OEt₂ (0.1–0.5% w/w) is added to magnesium and bromoethane in ether.
-
This eliminates induction periods and accelerates reaction kinetics.
-
-
Safety Measures :
-
Temperature control via ice baths prevents runaway exotherms.
-
Incremental bromoethane addition minimizes ether volatility risks.
-
Alternative Routes and Modifications
Halogen Exchange Reactions
This compound can be prepared by reacting magnesium chloride with lithium bromide in ether:
Hydrobromic Acid Neutralization
Treating magnesium hydroxide with hydrobromic acid in ether yields the etherate:
Purification and Characterization
Crystallization
Slow evaporation of ether solutions produces crystalline MgBr₂·OEt₂, characterized by X-ray diffraction. The structure reveals tetrahedral Mg²⁺ centers coordinated by two bromide ions and two ether molecules.
Chemical Reactions Analysis
Grignard Reagent Formation
The primary reaction of MgBr₂ etherate involves the formation of Grignard reagents (RMgX). The mechanism proceeds via a single-electron transfer (SET) process:
-
Initiation : An alkyl/aryl halide (RX) reacts with magnesium metal, forming a radical anion (R- ) and MgX- .
-
Propagation : The radical reacts with another magnesium atom to form the Grignard reagent (RMgX).
-
Stabilization : MgBr₂ etherate coordinates with the Grignard reagent, enhancing stability and reactivity .
Reaction Scheme :
Knoevenagel Condensation
It catalyzes the condensation of aldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) at room temperature. Example yields from a 2006 study :
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | Cinnamaldehyde | 98 |
| 4-Methylbenzaldehyde | 4-Methylcinnamaldehyde | 95 |
| Isobutyraldehyde | α-Methylcinnamaldehyde | 83–85 |
The reaction proceeds in THF with triethylamine as a base, completing within 1–2 hours .
Diels-Alder Reactions
MgBr₂ etherate catalyzes Diels-Alder cycloadditions of homochiral 2-sulfinylmaleates with dienes, enabling stereoselective synthesis .
Deprotection Reactions
It facilitates the removal of protecting groups, such as the p-methoxybenzyl (PMB) ether , under mild conditions when combined with methyl sulfide .
Thermochemical Data
Reactions involving MgBr₂ etherate and Grignard reagents exhibit distinct enthalpy changes, as recorded in the NIST WebBook :
| Reaction | ΔrH° (kcal/mol) | Solvent |
|---|---|---|
| HBr (g) + CH₃BrMg (solution) → CH₄ (solution) + Br₂Mg (solution) | -65.61 ± 0.53 | Diethyl ether |
| HBr (g) + C₂H₃BrMg (solution) → C₂H₄ (solution) + Br₂Mg (solution) | -70.29 ± 0.53 | Tetrahydrofuran |
| HBr (g) + C₅H₁₁BrMg (solution) → C₅H₁₂ (solution) + Br₂Mg (solution) | -73.21 ± 0.53 | Diethyl ether |
Solubility and Phase Behavior
In diethyl ether-water systems, MgBr₂ etherate exhibits minimal distribution between layers, with the water layer reaching up to 50% MgBr₂ by weight at saturation . Anhydrous MgBr₂ is sparingly soluble in diethyl ether, but the presence of water significantly reduces mutual solubility of ether and water .
Scientific Research Applications
Key Applications
-
Catalysis in Organic Reactions
- Diels-Alder Reactions : Magnesium bromide etherate serves as a Lewis acid catalyst in Diels-Alder reactions, particularly for homochiral 2-sulfinylmaleates with cyclopentadiene. This application highlights its utility in synthesizing complex organic molecules with high stereoselectivity .
- Aldol Reactions : The compound has been shown to mediate highly diastereoselective aldol reactions between aldehydes and silyl enol ethers. The mechanism involves the activation of both the aldehyde and the silyl enolate, leading to the formation of products via a cyclic transition state .
- Deprotection Strategies
- Synthesis of Silicon-Containing Compounds
Case Study 1: Diels-Alder Reaction Catalysis
A study published in "Chemical Letters" demonstrated the effectiveness of magnesium bromide diethyl etherate as a catalyst for Diels-Alder reactions involving chiral substrates. The results indicated that the use of this Lewis acid significantly improved yields and selectivity compared to other catalysts, showcasing its potential in asymmetric synthesis .
Case Study 2: Aldol Reaction Mechanism
Research detailed in "Organic Letters" explored the mechanism of aldol reactions mediated by magnesium bromide diethyl etherate. The findings revealed that the compound not only activates the reactants but also stabilizes the transition state, leading to a higher degree of stereochemical control during product formation .
Mechanism of Action
The mechanism by which magnesium bromide etherate exerts its effects is primarily through its role as a Lewis acid It can accept electron pairs from other molecules, thereby facilitating various chemical reactions The molecular targets and pathways involved depend on the specific reaction and the substrates used
Comparison with Similar Compounds
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)
Structural Differences :
Lithium Bromide (LiBr) and Its Etherates
Catalytic Efficiency :
Grignard Reagents (e.g., RMgX Etherates)
Reactivity :
Other Metal Halide Etherates (e.g., AlCl₃·OEt₂)
Strength and Selectivity :
Thermal Stability :
- AlCl₃·OEt₂ decomposes above 60°C, limiting high-temperature applications. MgBr₂·OEt₂ remains stable up to 80°C .
Data Tables
Table 1: Catalytic Performance in Key Reactions
Biological Activity
Magnesium bromide etherate (MgBr₂·OEt₂) is an organometallic compound that has garnered attention for its unique properties and applications in various biological and chemical processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
This compound is typically formed by the interaction of magnesium bromide with diethyl ether, resulting in a complex that enhances the solubility and reactivity of magnesium salts in organic solvents. This compound is primarily utilized as a reagent in organic synthesis, particularly in the formation of Grignard reagents, which are pivotal in carbon-carbon bond formation.
- Solubility and Reactivity : this compound exhibits significant solubility in diethyl ether, facilitating its use in various organic reactions. The etherate form enhances the stability and reactivity of magnesium ions, allowing for efficient participation in nucleophilic substitutions and additions .
- Mechanistic Insights : The mechanism by which this compound acts involves the activation of substrates through coordination with the magnesium ion. This coordination can lead to the formation of cyclic transition states that lower the activation energy for reactions, such as aldol reactions involving chiral alkoxy aldehydes .
Biological Applications
This compound has been studied for its potential biological applications, particularly regarding its effects on cellular processes and its use in neurotoxin synthesis.
- Neurotoxin Synthesis : One notable application is in the synthesis of neurotoxins such as anatoxin-a from cyanobacterial sources. Research has shown that this compound can facilitate the formation of key intermediates in the biosynthetic pathways of these neurotoxins, highlighting its role in biochemical studies related to toxicology .
- Cellular Effects : Studies have indicated that magnesium compounds can influence cellular signaling pathways. For instance, magnesium ions are known to play a role in modulating neurotransmitter release and receptor activity, potentially impacting synaptic transmission and neuronal excitability .
1. Neurotoxin Production in Cyanobacteria
A study conducted on Aphanizomenon issatschenkoi demonstrated that varying growth conditions significantly affected the production of anatoxin-a. The presence of this compound was crucial for synthesizing this neurotoxin, with concentrations peaking at specific growth phases .
| Growth Condition | Anatoxin-a Concentration (µg/L) | Cell Density (cells/L) |
|---|---|---|
| Day 6 | 0.08 - 0.09 | 2.3 × 10^8 |
| Day 21 | 170 | 18 × 10^9 |
2. Aldol Reaction Mechanisms
Research exploring aldol reactions mediated by this compound revealed that it effectively activates both chiral alkoxy aldehydes and silyl enolates. The reaction mechanism proposed involves a six-membered cyclic transition state facilitated by the coordination of magnesium ions .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Aldol Reaction | 78 | MgBr₂·OEt₂ as catalyst |
| Control Reaction | 49 | Without MgBr₂·OEt₂ |
Q & A
Q. How is magnesium bromide etherate synthesized in a laboratory setting?
this compound is typically prepared by reacting magnesium turnings with bromine or ethylene bromide in dry diethyl ether under anhydrous conditions. For example, Zelinsky's method involves direct union of magnesium and bromine in ether , while alternative protocols use ethylene bromide with magnesium in ether, followed by reflux to ensure complete reaction . The product is often isolated as a crystalline etherate complex (e.g., MgBr₂·3Et₂O) .
Q. What safety precautions are necessary when handling this compound?
Due to its high flammability and reactivity with moisture, handling requires:
- Ventilation : Ensure adequate airflow to prevent flashback or vapor accumulation .
- PPE : Use self-contained breathing apparatus, flame-resistant gloves, and protective eyewear .
- Storage : Keep in airtight containers under inert gas (e.g., argon) to avoid oxidation or hydrolysis .
Q. What are the common applications of this compound in organic synthesis?
- Lewis Acid Catalyst : Facilitates Diels-Alder reactions, acetal formation, and oxocarbenium ion generation in total synthesis (e.g., brevenal synthesis) .
- Rearrangement Reactions : Promotes stereoselective rearrangements, such as epoxyaryl anion transformations .
- Cannizzaro Reaction : Enables room-temperature acetylation of esters with high regioselectivity .
Advanced Research Questions
Q. How does the preparation temperature of anhydrous magnesium bromide affect its solvating power in ether?
The solvating capacity of MgBr₂ is temperature-dependent. Higher preparation temperatures (>100°C) yield less reactive anhydrous MgBr₂ due to reduced ether coordination, whereas lower temperatures favor active etherate complexes (e.g., MgBr₂·2Et₂O) with enhanced catalytic activity . This impacts reaction rates in Grignard-type processes .
Q. What thermodynamic considerations are critical for using this compound in high-temperature reactions?
- Thermal Stability : MgBr₂ etherate decomposes slowly at 300°C (14% decomposition/hour), making it suitable for moderate-heat reactions .
- Reaction Enthalpies : ΔfH° (solid) = -524.26 kJ/mol; phase transitions (solid ↔ liquid ↔ gas) must be modeled to optimize solvent compatibility and energy input .
Q. How does this compound compare to other Lewis acids in facilitating ring-closing reactions?
- vs. BF₃ Etherate : MgBr₂ etherate avoids complex byproduct mixtures in epoxy rearrangements (e.g., benzocyclobutenol synthesis) .
- vs. AlCl₃ : MgBr₂ etherate offers milder acidity, reducing undesired polymerization in Diels-Alder reactions .
- Methodological Advantage : Its ether coordination stabilizes reactive intermediates (e.g., oxocarbenium ions) without requiring molecular sieves .
Q. What analytical methods confirm the structure and purity of this compound in complex reactions?
- NMR Spectroscopy : Distinctive shifts (e.g., 2.97 ppm for aldehyde protons in rearrangement products) verify reaction progress .
- IR Spectroscopy : Peaks at ~1010 cm⁻¹ indicate etherate coordination .
- Mass Spectrometry : High-resolution MS (e.g., m/z 240.0766 for intermediates) confirms molecular integrity .
Contradictions and Methodological Challenges
- Solvent Effects : THF or benzene may reduce rearrangement yields compared to ether .
- Reagent Purity : Anhydrous conditions are critical; trace moisture hydrolyzes MgBr₂ etherate to inactive Mg(OH)Br .
- Catalytic vs. Stoichiometric Use : Excess MgBr₂ etherate can lead to side reactions (e.g., debromination), requiring precise stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
